(2E)-N-{3-chloro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}-3-(3-nitrophenyl)prop-2-enamide
Description
(2E)-N-{3-chloro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}-3-(3-nitrophenyl)prop-2-enamide is a complex organic compound that features a combination of aromatic rings, piperazine, and nitro groups
Properties
IUPAC Name |
(E)-N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O4/c27-23-18-21(28-25(32)12-9-19-5-4-8-22(17-19)31(34)35)10-11-24(23)29-13-15-30(16-14-29)26(33)20-6-2-1-3-7-20/h1-12,17-18H,13-16H2,(H,28,32)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVDGWYRXTWODO-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])Cl)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])Cl)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{3-chloro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}-3-(3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common steps include:
Formation of the piperazine derivative: This involves the reaction of piperazine with phenylcarbonyl chloride under controlled conditions.
Introduction of the nitro group: This step typically involves nitration reactions using reagents like nitric acid and sulfuric acid.
Coupling reactions: The final step involves coupling the intermediate compounds under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{3-chloro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
(2E)-N-{3-chloro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}-3-(3-nitrophenyl)prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (2E)-N-{3-chloro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Studied for their affinity to alpha1-adrenergic receptors.
Uniqueness
(2E)-N-{3-chloro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}-3-(3-nitrophenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
